3-(3-Bromophenyl)-4-(4-chlorophenyl)butan-2-one
Overview
Description
3-(3-Bromophenyl)-4-(4-chlorophenyl)butan-2-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of bromine and chlorine substituents on the phenyl rings, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-4-(4-chlorophenyl)butan-2-one typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-bromobenzene and 4-chlorobenzene with butan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining a low temperature to control the reactivity and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-4-(4-chlorophenyl)butan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new compounds with different functional groups replacing the halogens.
Scientific Research Applications
3-(3-Bromophenyl)-4-(4-chlorophenyl)butan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-4-(4-chlorophenyl)butan-2-one involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromophenyl)-4-phenylbutan-2-one: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
4-(4-Chlorophenyl)-3-phenylbutan-2-one: Lacks the bromine substituent, leading to different chemical properties.
3-(3-Bromophenyl)-4-(4-fluorophenyl)butan-2-one: Contains a fluorine substituent instead of chlorine, which can alter its chemical behavior.
Properties
IUPAC Name |
3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClO/c1-11(19)16(13-3-2-4-14(17)10-13)9-12-5-7-15(18)8-6-12/h2-8,10,16H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWQKWNHXQZIND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC=C(C=C1)Cl)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467066 | |
Record name | 3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30467066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848310-98-5 | |
Record name | 3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30467066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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